![molecular formula C11H7NO4 B095724 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 17057-04-4](/img/structure/B95724.png)
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Overview
Description
“4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid” is a heterocyclic building block with the empirical formula C11H7NO4 . It is a solid compound with a molecular weight of 217.18 . This compound is part of a series of structure determinations on phenylmaleimide derivatives .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The intermediate formed is then isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.Molecular Structure Analysis
The molecular structure of this compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H O interactions allows the formation of R3 3(19) edge-connected rings parallel to the (010) plane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form an intermediate. This intermediate is then reduced to the final product using a reducing agent.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 217.18 . Its SMILES string is OC(=O)c1ccc(cc1)N2C(=O)C=CC2=O .Scientific Research Applications
Synthesis and Properties
The compound is used in the synthesis of various derivatives. For instance, it reacts with 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid . This compound then reacts with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
Biological Activities
The biogenic imide group in the compound ensures high and diverse biological activities . These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Anticandidiasis and Antituberculosis Properties
The compound has been found to exhibit anticandidiasis and antituberculosis properties . This makes it a potential candidate for the development of new drugs to treat these conditions.
Cancer Therapy
The compound has been used in the synthesis of carborane-containing porphyrins, which can be used in the therapy of brain tumors and liver and skin cancer .
Antitumor, Antiarrhythmic, Antihistamine, Anticholesteremic Activities
The compound has been used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .
Photoionizers for Free Radical Polymerization
There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species .
Structural Studies
The compound has been used in structural, spectroscopic, and theoretical studies . For instance, density functional theory (DFT) optimized structures at the B3LYP/6–311 G(d,p) and 6–31++G(d,p) levels are compared with the experimentally determined molecular structure in the solid state .
Organotin(IV) Complexes
The compound and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized and characterized . These complexes could have potential applications in various fields of science.
Mechanism of Action
Target of Action
There is considerable interest in the development of n-substituted maleimides as photoionizers for free radical polymerization . This suggests that the compound may interact with radicals or other reactive species in the system.
Mode of Action
It is known that the photochemical properties of n-arylmaleimide systems depend on the values of the dihedral angle between the benzene and imidic rings . This suggests that the compound’s interaction with its targets and any resulting changes may be influenced by its molecular structure.
Biochemical Pathways
Given its potential role in free radical polymerization , it may be involved in pathways related to polymer synthesis or degradation.
Result of Action
Given its potential role in free radical polymerization , it may influence the formation or breakdown of polymers in the system.
Safety and Hazards
Future Directions
The structure determination of this compound is part of a series of structure determinations on phenylmaleimide derivatives . There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization . Therefore, future research may focus on exploring its potential in this area.
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUOJDGRNKVVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168881 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
17057-04-4 | |
Record name | N-(4-Carboxyphenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17057-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dioxopyrrol-1-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17057-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521355 | |
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Record name | 17057-04-4 | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.365 | |
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Record name | 4-(2,5-dioxopyrrol-1-yl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D4NT6S3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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